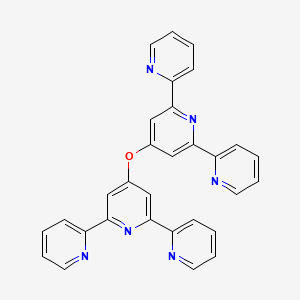
4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine is a complex organic compound featuring multiple pyridine rings. This compound is known for its unique structural properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method involves the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal reactions . The reaction conditions often include the use of metal ions like nickel, cobalt, or cadmium, which form complexes with the ligand .
Industrial Production Methods
Industrial production of this compound may involve large-scale solvothermal synthesis, where the reaction conditions are optimized for higher yields and purity. The use of high-pressure reactors and controlled temperature conditions are crucial for the successful synthesis of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one of the pyridine rings is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially hydrogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Wirkmechanismus
The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, including hydrogen evolution reactions . The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics in biological systems or catalytic sites in industrial processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,6-Dipyridin-2-ylpyridin-4-yl)benzonitrile
- Bis(2,6-di(pyridin-2-yl)pyridin-4-yl)-6,6′-(1,2-diselanediyl)dihexanoate
Uniqueness
4-(2,6-Dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine is unique due to its ability to form stable metal complexes with multiple pyridine rings. This structural feature enhances its versatility in various applications, from catalysis to materials science.
Eigenschaften
Molekularformel |
C30H20N6O |
|---|---|
Molekulargewicht |
480.5 g/mol |
IUPAC-Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)oxy-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C30H20N6O/c1-5-13-31-23(9-1)27-17-21(18-28(35-27)24-10-2-6-14-32-24)37-22-19-29(25-11-3-7-15-33-25)36-30(20-22)26-12-4-8-16-34-26/h1-20H |
InChI-Schlüssel |
XDIZQHUPJMQOKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OC4=CC(=NC(=C4)C5=CC=CC=N5)C6=CC=CC=N6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-[4-(3,5-dicarboxyphenyl)-2-nitrophenyl]-3-nitrophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738470.png)
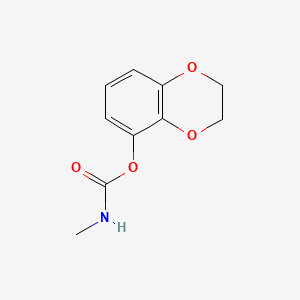


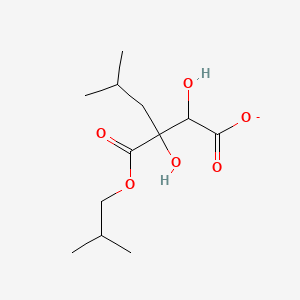
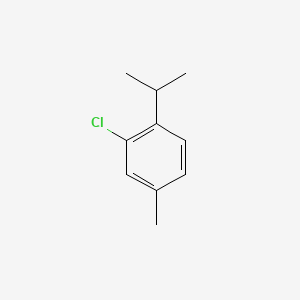

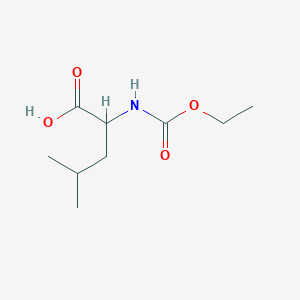
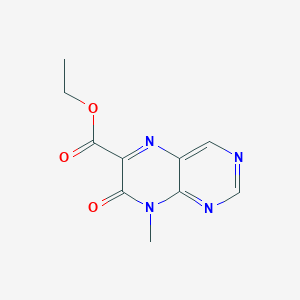

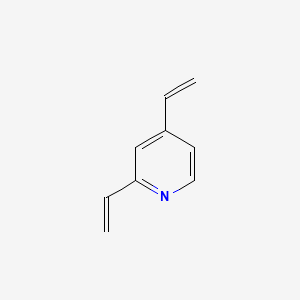
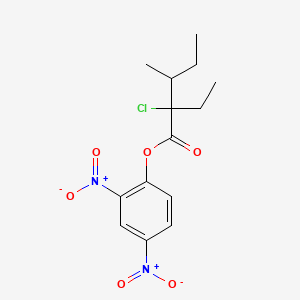

![5-[3-amino-4-[2-amino-4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13738568.png)
